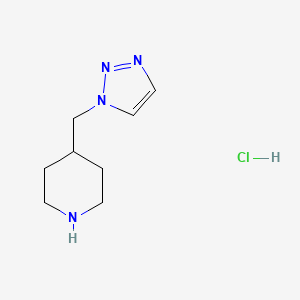

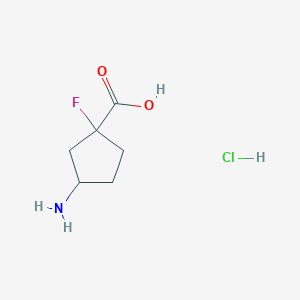

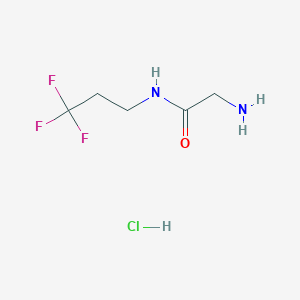

3-amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride, Mixture of isomers

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride, Mixture of isomers, also known as ACPC, is a cyclic amino acid that is used in scientific research. It is a derivative of cyclopropane and has been found to have several interesting properties that make it useful in the laboratory.

Scientific Research Applications

PET Imaging Agent in Cancer Research :

- This compound has been synthesized and evaluated for its potential as a PET imaging agent in cancer research, particularly in glioblastoma, prostate carcinoma, and pulmonary lesions. The studies found that it could provide high tumor-to-normal brain tissue ratios, making it a valuable tool in detecting and monitoring tumors (Pickel et al., 2020) (Pickel et al., 2021).

Mechanism of Action Studies :

- Research has been conducted to understand the mechanism of action of this compound, particularly its inactivation process in relation to gamma-aminobutyric acid aminotransferase (GABA-AT). These studies provide insights into the biochemical interactions and pathways involved (Storici et al., 2004).

Comparative Analysis with Other Imaging Agents :

- Comparative studies have been performed to evaluate the effectiveness of this compound against other PET imaging agents. These studies aim to establish its diagnostic accuracy, particularly in prostate cancer detection (Schuster et al., 2011).

Exploration of Structural Properties :

- Investigations into the structural properties and versatility of peptides derived from similar cyclic amino acids have been conducted. These studies contribute to the broader understanding of the compound's potential applications in medicinal chemistry and drug development (Crisma et al., 1988).

Evaluation of Anti-Tumor Properties :

- Some studies have explored the antitumor properties of related cyclic carboxylic acids, providing a context for the potential therapeutic applications of 3-amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride in cancer treatment (Umezawa & Kinoshita, 1957).

Mechanism of Action

Target of Action

The primary target of 3-amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride, also known as AFMC-CP, is Ornithine Aminotransferase (OAT) . OAT is a pyridoxal 5’-phosphate-dependent enzyme that plays a crucial role in the urea cycle and proline biosynthesis .

Mode of Action

AFMC-CP acts as a selective and potent inactivator of human OAT (hOAT) . The compound inactivates hOAT through a series of reactions: fluoride ion elimination to an activated 1,1’-difluoroolefin, followed by conjugate addition and hydrolysis . This inactivation mechanism is based on mechanisms of known aminotransferase inactivators: Michael addition, enamine addition, and fluoride ion elimination followed by conjugate addition .

Biochemical Pathways

The inactivation of OAT by AFMC-CP affects the urea cycle and proline biosynthesis pathways. OAT is responsible for the conversion of ornithine to pyrroline-5-carboxylate (P5C), a critical step in these pathways . The inactivation of OAT by AFMC-CP disrupts this conversion, thereby affecting these biochemical pathways .

Result of Action

The inactivation of OAT by AFMC-CP has been implicated as a potential treatment for hepatocellular carcinoma (HCC), the most common form of liver cancer . In preclinical studies, AFMC-CP inhibited the growth of HCC in athymic mice implanted with human-derived HCC, even at a dose of 0.1 mg/kg .

properties

IUPAC Name |

3-amino-1-fluorocyclopentane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FNO2.ClH/c7-6(5(9)10)2-1-4(8)3-6;/h4H,1-3,8H2,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGPNUASIGSFBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)(C(=O)O)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(2-phenoxyacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2453066.png)

![5-Azaspiro[3.4]octane hemioxalate](/img/structure/B2453072.png)

![(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2453073.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2453077.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2453078.png)

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2453079.png)

![N~6~-butyl-N~4~-(3-chlorophenyl)-N~6~-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2453082.png)